Cas no 2138307-52-3 (3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile)

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a specialized heterocyclic compound featuring a tetrahydroisoquinoline core with amino and cyano functional groups. Its rigid, sterically hindered structure, conferred by the tetramethyl substitution, enhances stability and selectivity in synthetic applications. The presence of both amino and nitrile groups offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s constrained conformation may also contribute to improved binding affinity in medicinal chemistry contexts. Its well-defined molecular architecture ensures consistent performance in complex transformations, particularly in the development of nitrogen-containing scaffolds. Suitable for research-scale and industrial applications requiring high-purity intermediates.
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile structure
2138307-52-3 structure
Product Name:3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
CAS No:2138307-52-3
MF:C14H19N3
MW:229.320762872696
CID:6607141
PubChem ID:165849013
Update Time:2025-05-21

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • EN300-726421
    • 2138307-52-3
    • 3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
    • 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
    • Inchi: 1S/C14H19N3/c1-13(2)5-9-10(6-15)12(16)17-7-11(9)14(3,4)8-13/h7H,5,8H2,1-4H3,(H2,16,17)
    • InChI Key: PGYWFBPVCOPKIO-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#N)C2=C(C=1)C(C)(C)CC(C)(C)C2)N

Computed Properties

  • Exact Mass: 229.157897619g/mol
  • Monoisotopic Mass: 229.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 62.7Ų

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-726421-0.05g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.05g
$707.0 2023-05-27
Enamine
EN300-726421-0.1g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.1g
$741.0 2023-05-27
Enamine
EN300-726421-0.25g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.25g
$774.0 2023-05-27
Enamine
EN300-726421-0.5g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.5g
$809.0 2023-05-27
Enamine
EN300-726421-1.0g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
1g
$842.0 2023-05-27
Enamine
EN300-726421-2.5g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
2.5g
$1650.0 2023-05-27
Enamine
EN300-726421-5.0g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
5g
$2443.0 2023-05-27
Enamine
EN300-726421-10.0g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
10g
$3622.0 2023-05-27

Additional information on 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Exploring the Properties and Applications of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3)

In the realm of organic chemistry and pharmaceutical research, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its tetrahydroisoquinoline core and carbonitrile functional group, offers a wide range of potential applications in drug discovery, material science, and agrochemical development. Researchers are particularly drawn to its rigid yet flexible framework, which allows for diverse modifications and interactions with biological targets.

The compound's 3-amino substitution and tetramethyl groups contribute to its distinct physicochemical properties, including solubility, stability, and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential as a building block for heterocyclic compounds, which are pivotal in the development of new therapeutic agents. For instance, derivatives of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile have shown promise in modulating enzyme activity and receptor binding, sparking interest in its use for neurological disorders and inflammatory diseases.

From a synthetic chemistry perspective, the compound's carbonitrile group offers versatility, enabling reactions such as cyclizations, condensations, and nucleophilic additions. This adaptability aligns with the growing demand for efficient synthetic routes in both academic and industrial settings. Moreover, its tetrahydroisoquinoline scaffold is a common motif in natural products and bioactive molecules, further enhancing its appeal to researchers exploring structure-activity relationships (SAR).

Beyond pharmaceuticals, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has potential applications in material science. Its rigid structure and functional groups could contribute to the design of organic semiconductors or ligands for catalysis. As the field of green chemistry gains traction, the compound's potential for sustainable synthesis is also being explored, particularly in reactions that minimize waste and energy consumption.

In the context of drug discovery, the compound's tetrahydroisoquinoline core is reminiscent of alkaloids found in nature, which often exhibit bioactivity. This connection has led to investigations into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers are also examining its potential as a scaffold for fragment-based drug design, a strategy gaining popularity in precision medicine.

As the scientific community continues to explore 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, its role in medicinal chemistry and chemical biology is expected to expand. With advancements in computational modeling and high-throughput screening, the compound's interactions with biological targets can be further elucidated, paving the way for innovative applications. Whether as a key intermediate or a lead compound, its versatility ensures it will remain a topic of interest for years to come.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.